(5-Chloro-3-methylpyridin-2-YL)methanamine
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Overview
Description
(5-Chloro-3-methylpyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a methanamine group at the 2nd position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methylpyridin-2-YL)methanamine typically involves the chlorination of 3-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Chlorination: 3-methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position.
Amination: The resulting 5-chloro-3-methylpyridine is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group at the 2nd position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-3-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-3-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-YL)methanamine: Lacks the chlorine atom at the 5th position.
(5-Chloro-2-methylpyridin-3-YL)methanamine: Different positioning of the methyl and methanamine groups.
Uniqueness
(5-Chloro-3-methylpyridin-2-YL)methanamine is unique due to the specific positioning of the chlorine, methyl, and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(5-chloro-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3,9H2,1H3 |
InChI Key |
IPONZZUBAJZXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CN)Cl |
Origin of Product |
United States |
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